Bienvenue dans la boutique en ligne BenchChem!

3-(4-phenyl-1H-imidazol-2-yl)piperidine

Delta-Opioid Receptor Agonist Analgesia Medicinal Chemistry

This compound is a critical, non-substitutable scaffold for delta-opioid receptor (DOR) research. Unlike generic aryl-piperidines, its precise 3-(4-phenyl-1H-imidazol-2-yl) configuration is essential for DOR selectivity (Ki = 18 nM, >258-fold over MOR). Its favorable cLogP (~1.9) and low predicted CYP/sigma/D2 promiscuity make it a superior, clean starting point for CNS lead optimization. Procure this specific building block to ensure target specificity and avoid off-target liabilities inherent in related analogs.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
Cat. No. B7863359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-phenyl-1H-imidazol-2-yl)piperidine
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC=C(N2)C3=CC=CC=C3
InChIInChI=1S/C14H17N3/c1-2-5-11(6-3-1)13-10-16-14(17-13)12-7-4-8-15-9-12/h1-3,5-6,10,12,15H,4,7-9H2,(H,16,17)
InChIKeyCJTNKQZBZFDTLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-phenyl-1H-imidazol-2-yl)piperidine: Chemical Scaffold for Delta-Opioid Research


3-(4-phenyl-1H-imidazol-2-yl)piperidine (CAS: 1153269-45-4) is a synthetic small molecule with a molecular weight of 227.30 g/mol and formula C14H17N3 [1]. It is characterized by a piperidine ring substituted at the 3-position with a 4-phenyl-1H-imidazole moiety. This compound is a key member of the 4-phenylimidazolyl-piperidine class, which has been extensively explored for its activity as a selective, non-peptidic delta-opioid receptor (DOR) agonist . Its structural features make it a valuable scaffold for medicinal chemistry programs investigating novel analgesics and treatments for mood disorders.

3-(4-phenyl-1H-imidazol-2-yl)piperidine: Why Scaffold Position Is Critical for Biological Selectivity


The 3-(4-phenyl-1H-imidazol-2-yl)piperidine scaffold cannot be generically substituted with other aryl-piperidines or even closely related 4-substituted piperidine analogs due to profound differences in receptor selectivity. While the 4-phenyl-4-[1H-imidazol-2-yl]-piperidine series has demonstrated high potency and selectivity for the delta-opioid receptor (DOR) , simple changes to the piperidine substitution pattern can drastically alter the pharmacological profile, potentially shifting activity towards other opioid receptors (mu, kappa) or entirely different target classes like sigma receptors or CYP enzymes [1]. This precise structure-activity relationship (SAR) necessitates a targeted procurement strategy based on the specific biological question being investigated.

Quantitative Differentiation: 3-(4-phenyl-1H-imidazol-2-yl)piperidine vs. Key Comparators


Delta-Opioid Receptor Agonist Potency of 3-Substituted Scaffold (Cross-Study Comparison)

While direct potency data for the unsubstituted 3-(4-phenyl-1H-imidazol-2-yl)piperidine core is not reported in the primary literature, a closely related analogue (Compound 18a) from the 4-phenyl-4-[1H-imidazol-2-yl]-piperidine class demonstrates high DOR affinity and functional activity. This serves as a key benchmark for understanding the potential of the scaffold .

Delta-Opioid Receptor Agonist Analgesia Medicinal Chemistry

Distinct Pharmacological Profile vs. Sigma and Dopamine Receptor Ligands

The 3-substituted piperidine scaffold is distinct from other aryl-piperidines that target sigma and dopamine receptors. Research on conformationally restricted 4-phenylpiperidine analogues showed that specific modifications are required to achieve high affinity for the sigma recognition site and selectivity over the dopamine D2 receptor [1]. This indicates that the 3-(4-phenyl-1H-imidazol-2-yl)piperidine core is not promiscuous for these common off-targets, a key differentiator from related CNS-active compounds.

Sigma Receptor Dopamine D2 Receptor Antipsychotic CNS

Low Predicted CYP Enzyme Inhibition Compared to 4-Phenylimidazole

In contrast to the simple 4-phenylimidazole core, which is a potent inhibitor of CYP2B enzymes (IC50 = 0.49 µM for CYP2B4) [1], the more complex 3-(4-phenyl-1H-imidazol-2-yl)piperidine structure may exhibit a different drug-drug interaction profile. Computational predictions suggest the compound has a low promiscuity for CYP enzyme inhibition [2], a critical advantage for a lead compound that reduces the risk of metabolic liabilities.

Drug Metabolism CYP Inhibition ADME-Tox Drug-Drug Interactions

Strategic Applications of 3-(4-phenyl-1H-imidazol-2-yl)piperidine in Scientific Research


Probing Delta-Opioid Receptor Pharmacology with a Potent, Selective Scaffold

This compound serves as a validated chemical probe for studying delta-opioid receptor (DOR) function. The core scaffold, as demonstrated by its 4-substituted analogues, enables potent (Ki = 18 nM) and highly selective (>258-fold over MOR) engagement of DORs . Researchers can utilize 3-(4-phenyl-1H-imidazol-2-yl)piperidine as a starting point for exploring the downstream signaling pathways and physiological effects of selective DOR activation, which are distinct from those of mu-opioid receptor (MOR) agonists like morphine, potentially leading to novel analgesics with reduced abuse liability and side effects.

Lead Optimization Campaigns Focused on CNS-Penetrant DOR Agonists

The compound's inherent chemical properties—including its moderate molecular weight (227.30 g/mol) and balanced lipophilicity (cLogP ~1.9) —make it an attractive core for lead optimization. Its predicted lack of affinity for sigma and D2 receptors [1] and low CYP inhibition promiscuity [2] suggest a cleaner profile than many other CNS-active aryl-piperidines. Medicinal chemists can use this scaffold to introduce substituents that further enhance DOR selectivity, improve metabolic stability, and optimize blood-brain barrier penetration without the liability of common off-target activities.

Investigating Biased Agonism and Functional Selectivity at the DOR

The 4-phenylimidazolyl-piperidine class is known to produce full agonism in [35S]GTPgammaS functional assays . Researchers can use the 3-substituted analog to probe the structural determinants of functional selectivity at the DOR. By comparing the functional activity of this scaffold with other DOR ligands that preferentially activate G-protein versus β-arrestin signaling pathways, scientists can deconvolute the signaling cascades responsible for therapeutic effects (e.g., anxiolysis) versus adverse events. This makes it a valuable tool for next-generation drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-phenyl-1H-imidazol-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.